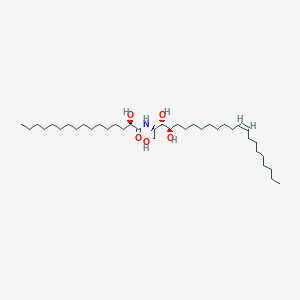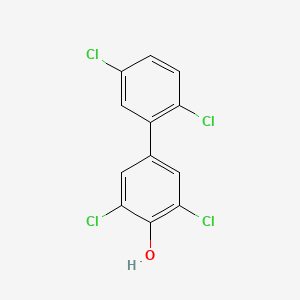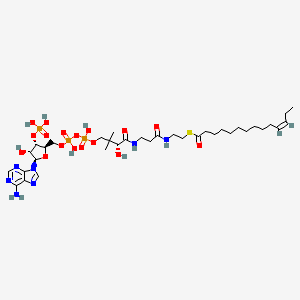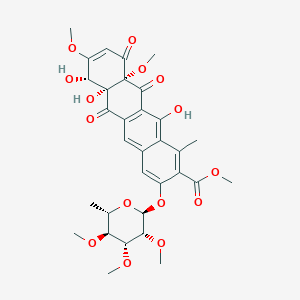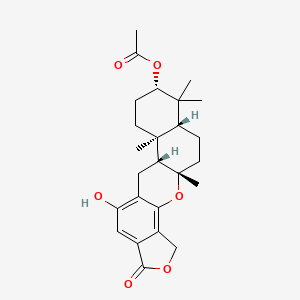
Kampanol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kampanol A is a member of hydroxyisoflavans. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Kampanol A has been a subject of interest in organic chemistry, especially in the synthesis of complex molecular structures. Iwasaki, Nakatani, Inoue, and Katoh (2002) successfully synthesized the optically active tetracyclic ABCD ring system of Kampanol A, demonstrating the potential of this compound for detailed chemical study and synthesis applications. This work is pivotal in understanding the molecular structure and potential applications of Kampanol A in scientific research (Iwasaki, Nakatani, Inoue, & Katoh, 2002).
Cytotoxic Properties
Research by Hemtasin et al. (2011) on compounds isolated from the endophytic fungus Phomopsis archeri, including Kampanol A, highlighted its cytotoxic properties. This study found that Kampanol A showed cytotoxicity against various cholangiocarcinoma cell lines, indicating its potential use in cancer research and therapeutic applications (Hemtasin et al., 2011).
Potential Antimalarial Activity
In the same study, Hemtasin et al. also reported that Kampanol A exhibited antimalarial activity against Plasmodium falciparum. This finding is significant as it suggests a potential application of Kampanol A in the development of new antimalarial therapies (Hemtasin et al., 2011).
Propiedades
Nombre del producto |
Kampanol A |
|---|---|
Fórmula molecular |
C25H32O6 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
[(1S,13R,14S,17S,19R)-10-hydroxy-1,14,18,18-tetramethyl-7-oxo-2,6-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate |
InChI |
InChI=1S/C25H32O6/c1-13(26)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(27)10-14-16(21(15)31-25)12-29-22(14)28/h10,18-20,27H,6-9,11-12H2,1-5H3/t18-,19+,20-,24-,25-/m0/s1 |
Clave InChI |
BOVRDZLKBBUXQQ-BOWIAGTOSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




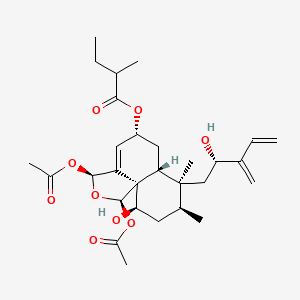

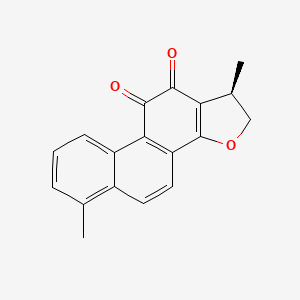
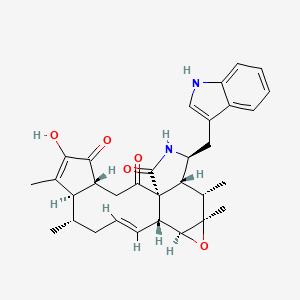
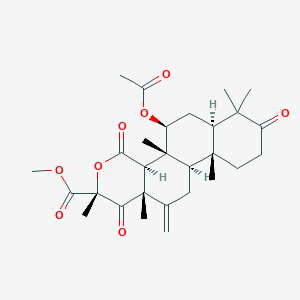
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)


